2-(2-Fluoro-3-iodophenyl)acetic acid
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Overview
Description
2-(2-Fluoro-3-iodophenyl)acetic acid is an organic compound that belongs to the class of acetic acids It is characterized by the presence of both fluorine and iodine atoms attached to a phenyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 2-iodobenzyl cyanide as a starting material, which undergoes a series of reactions including fluorination and hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity of the final product. Techniques such as palladium-catalyzed coupling reactions are often employed in industrial settings to achieve this goal .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-3-iodophenyl)acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various biaryl compounds, while oxidation and reduction can lead to the formation of different functionalized derivatives .
Scientific Research Applications
2-(2-Fluoro-3-iodophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-3-iodophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms can influence its reactivity and binding affinity to various biological targets. Detailed studies on its mechanism of action are essential to understand its potential effects and applications .
Comparison with Similar Compounds
Similar Compounds
2-Iodophenylacetic acid: Similar structure but lacks the fluorine atom.
4-Iodophenylacetic acid: Iodine atom is positioned differently on the phenyl ring.
2-Fluoro-4-iodophenylacetic acid: Fluorine and iodine atoms are positioned differently
Uniqueness
2-(2-Fluoro-3-iodophenyl)acetic acid is unique due to the specific positioning of the fluorine and iodine atoms on the phenyl ring, which can significantly influence its chemical properties and reactivity. This unique structure makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C8H6FIO2 |
---|---|
Molecular Weight |
280.03 g/mol |
IUPAC Name |
2-(2-fluoro-3-iodophenyl)acetic acid |
InChI |
InChI=1S/C8H6FIO2/c9-8-5(4-7(11)12)2-1-3-6(8)10/h1-3H,4H2,(H,11,12) |
InChI Key |
NVIHXOUYPVKXGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)I)F)CC(=O)O |
Origin of Product |
United States |
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